N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide
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Overview
Description
N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyrrolo[3,4-b]pyrazine moiety via condensation reactions.
- Coupling of the hexanamide chain to the thiazole-pyrrolo[3,4-b]pyrazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide can be compared with other thiazole derivatives, such as:
Thiazole Orange: Known for its use in nucleic acid staining.
Thiazole Yellow: Used as a fluorescent dye.
Thiazole Blue: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)hexanamide |
InChI |
InChI=1S/C17H19N5O3S/c1-10-11(2)26-17(20-10)21-12(23)6-4-3-5-9-22-15(24)13-14(16(22)25)19-8-7-18-13/h7-8H,3-6,9H2,1-2H3,(H,20,21,23) |
InChI Key |
NKTSMRQWKWBKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCCCN2C(=O)C3=NC=CN=C3C2=O)C |
Origin of Product |
United States |
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